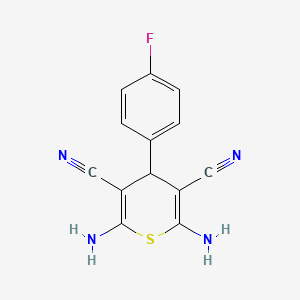

2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKULEMWHPDYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355687 | |

| Record name | 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125240-16-6 | |

| Record name | 2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125240-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H9F N4S

- Molecular Weight : 248.28 g/mol

- CAS Number : 125240-16-6

Recent studies indicate that this compound exhibits significant inhibitory activity against various kinases, particularly the elongation factor 2 kinase (eEF2K). eEF2K is a critical regulator of protein synthesis and has been implicated in cancer cell proliferation and survival.

Inhibition of eEF2K

The compound has been shown to inhibit eEF2K effectively, leading to decreased phosphorylation of eEF2 and subsequent inhibition of protein synthesis in cancer cells. This mechanism is crucial as it may sensitize tumor cells to chemotherapeutic agents such as doxorubicin .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.0 |

Case Studies

- Breast Cancer Model : A study investigated the effects of this compound in combination with doxorubicin on MCF-7 breast cancer cells. The results indicated a significant increase in cytotoxicity when used together compared to doxorubicin alone, suggesting a potential for combination therapy .

- Lung Cancer Study : In another study involving A549 lung cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. This study highlights its potential as an antitumor agent in lung cancer therapies .

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable safety margin with minimal toxicity reported in preliminary studies. Further investigations are warranted to establish its pharmacokinetics and long-term effects.

Chemical Reactions Analysis

Rearrangement to Pyridinethione Derivatives

Under basic aqueous conditions, the thiopyran ring undergoes a structural rearrangement to form 4-aryl-1,2-dihydro-6-hydroxy-2-thioxo-3,5-pyridinedicarbonitriles. This transformation is driven by the nucleophilic attack of hydroxide ions on the thiopyran sulfur atom, followed by ring opening and reclosure into a pyridine system .

Key Reaction Conditions

| Reactants/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 0.5 M NaOH in ethanol (reflux, 2 hr) | 4-(4-Fluorophenyl)-1,2-dihydro-6-hydroxy-2-thioxo-3,5-pyridinedicarbonitrile | 85% |

Mechanistic Insights

-

The reaction proceeds via thiolactam formation, with the thiopyran sulfur atom acting as a nucleophilic site.

-

Aromatic substituents (e.g., 4-fluorophenyl) stabilize the transition state through resonance effects.

Nitrile Group Reactivity

The dicarbonitrile groups participate in covalent interactions, particularly with cysteine residues in enzymatic targets. This reactivity has been exploited in biochemical inhibition studies:

Reversible Covalent Inhibition

In kinetic studies with eukaryotic elongation factor-2 kinase (eEF-2K), the nitrile groups form reversible thioimidate adducts with Cys-146 in the enzyme’s active site .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Mechanism | Two-step: rapid binding (), slow inactivation |

This reversible covalent interaction highlights the compound’s potential as a pharmacophore in kinase inhibitor design .

Amino Group Functionalization

The 2,6-diamino substituents undergo nucleophilic reactions, enabling derivatization:

Acylation

Reaction with acetyl chloride in pyridine yields N-acetylated derivatives, preserving the thiopyran core while modifying solubility and electronic properties.

Representative Reaction

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, RT, 12 hr | 2,6-Diacetamido-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile |

Condensation Reactions

The amino groups react with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for further heterocyclic syntheses .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom. Halogenation and nitration reactions have been reported:

Nitration Example

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-(4-Fluoro-3-nitrophenyl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitrile | 62% |

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce thiopyran ring opening, forming acyclic thioethers. For example, reaction with methylmagnesium bromide yields a dithiolane intermediate .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Outcome |

|---|---|---|---|

| Rearrangement | Thiopyran sulfur | NaOH/EtOH, reflux | Pyridinethione derivative |

| Covalent inhibition | Nitrile | eEF-2K, physiological pH | Thioimidate adduct |

| Acylation | Amino | Acetyl chloride/pyridine | N-Acetylated product |

| Electrophilic substitution | 4-Fluorophenyl | HNO₃/H₂SO₄ | Nitro-substituted aryl |

Key Research Findings

-

Biological Relevance : The compound’s nitrile-mediated reversible inhibition of eEF-2K suggests utility in cancer therapeutics, with ongoing studies optimizing selectivity .

-

Synthetic Versatility : Rearrangement and functionalization reactions enable access to diverse heterocyclic libraries for medicinal chemistry .

-

Electronic Effects : The 4-fluorophenyl group enhances stability against oxidative degradation compared to non-fluorinated analogues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiopyran Derivatives

Structural Insights from Molecular Data

- LogP Trends : Fluorophenyl derivatives (logP ~3.15) balance lipophilicity and solubility, whereas dichlorophenyl/bromophenyl analogs exhibit higher logP, favoring tissue penetration but increasing metabolic stability risks .

- Steric Effects : The 3-bromophenyl analog’s bulkier substituent may hinder binding to compact active sites, contrasting with the smaller fluorine atom’s minimal steric interference .

Contradictions and Limitations

- Irreversible vs. Reversible Inhibition : describes DFTD as irreversible , while , and 8 clarify its reversible mechanism . This discrepancy may arise from assay conditions or misinterpretation of kinetic data.

- Limited Antimicrobial Data: The target compound’s antimicrobial activity is reported only in preliminary studies; direct comparisons with analogs (e.g., 4-nitrophenyl or dichlorophenyl derivatives) are lacking .

Q & A

Q. What synthetic methodologies are reported for the preparation of 2,6-diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile?

The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, amines, and thiocarbonyl precursors. A protocol optimized by Mitra & Ghosh (2021) involves reacting (4-fluorophenyl)(pyrrolidin-1-yl)methanethione with malononitrile derivatives under basic conditions (e.g., 2-aminoethanol), yielding the thiopyran core with 71.9 ppm (13C NMR) and 4.52 ppm (1H NMR) signals confirming the 4H-thiopyran scaffold . Recent advances include using retrievable catalysts like NH2.MIL -101(Fe)/ED, which enhances reaction efficiency (yields >85%) and simplifies purification .

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

1H and 13C NMR are essential for confirming regiochemistry and substituent positions. Key spectral markers include:

- 1H NMR (DMSO-d6) : δ 4.52 (s, 1H, thiopyran ring CH), 7.04–8.14 (m, aromatic H) .

- 13C NMR : δ 42.4 (pyrrolidine-derived amine), 115.2–151.1 ppm (aromatic and nitrile carbons) .

X-ray crystallography is recommended for resolving ambiguities in stereochemistry, though no crystal structure of this specific derivative is reported. For analogs (e.g., cyclohexenyl-substituted thiopyrans), crystallographic data confirm chair-like thiopyran conformations .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of fluorophenyl-substituted thiopyrans, and how can they be resolved?

A key contradiction arises in eEF-2K inhibition studies:

- Devkota et al. (2014) identified 2-fluorophenyl -substituted analogs (DFTD) as potent eEF-2K inhibitors via reversible covalent binding to Cys-146 (IC50 ~0.8 µM) .

- Mitra & Ghosh (2021) synthesized the 4-fluorophenyl isomer but did not test eEF-2K activity .

To resolve this, comparative structure-activity relationship (SAR) studies are needed. Kinetic assays (e.g., time-dependent inhibition assays) and mutational analysis (Cys-146Ala mutants) can clarify whether the 4-fluorophenyl analog retains inhibitory activity .

Q. How can computational modeling guide the optimization of this compound for kinase inhibition?

Molecular docking using homology models of eEF-2K (based on MHCKA PDB templates) predicts nitrile group proximity to Cys-146 (4.5 Å), suggesting reversible thioimidate adduct formation . For the 4-fluorophenyl analog, free energy perturbation (FEP) calculations can assess steric/electronic effects of fluorine positioning. QM/MM simulations may further refine binding poses and predict off-target kinase selectivity .

Q. What methodological challenges arise in assessing antimicrobial activity, and how are they addressed?

In antimicrobial studies (e.g., against Candida spp.), agar well diffusion assays at 0.1% concentration show moderate inhibition zones (12–16 mm) for pyridine/thiopyran analogs . Challenges include:

- Low solubility : Use DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts.

- Strain variability : Standardize testing against ATCC reference strains (e.g., C. albicans ATCC 90028) with MIC90 endpoints.

Mechanistic follow-ups (e.g., ergosterol biosynthesis assays) are recommended to confirm antifungal modes of action .

Data Contradiction Analysis

Q. Why do SAR studies on fluorophenyl-substituted thiopyrans show divergent bioactivity profiles?

Discrepancies stem from:

- Regioisomeric effects : 2- vs. 4-fluorophenyl substitution alters steric bulk near the thiopyran 4-position, impacting kinase active-site access .

- Assay variability : eEF-2K inhibition studies used recombinant enzyme kinetics , while antimicrobial tests relied on phenotypic screening . Standardized enzymatic assays (e.g., ADP-Glo™ kinase assays) across analogs are needed for direct comparison.

Methodological Recommendations

- Synthesis : Prioritize NH2.MIL -101(Fe)/ED-catalyzed routes for scalability and green chemistry compliance .

- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve nitrile/amine tautomerism.

- Biological Testing : Use orthogonal assays (e.g., SPR for binding kinetics, live-cell imaging for cytotoxicity) to validate target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.